molecular formula C19H24N2O4S B5174286 N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide

N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No. B5174286
M. Wt: 376.5 g/mol
InChI Key: UWELRNLDBTWNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide has been studied for its potential applications in various research fields. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been studied for its potential use in treating cardiovascular diseases, as it has been shown to have vasodilatory effects.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been proposed that it may act as a vasodilator by activating potassium channels in smooth muscle cells.
Biochemical and Physiological Effects:
N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have vasodilatory effects, which may be beneficial in treating cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its potential antitumor activity. Additionally, its vasodilatory effects may be useful in studying cardiovascular diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide. One area of focus could be further elucidating its mechanism of action, which would provide a better understanding of its potential applications. Additionally, more research could be done to explore its potential use in combination with other drugs for cancer treatment. Finally, its vasodilatory effects could be studied further for their potential use in treating cardiovascular diseases.

Synthesis Methods

The synthesis of N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide involves the reaction of 2-methyl-4-(chloromethyl)phenol with sodium hydrosulfite to form 2-methyl-4-(sulfomethyl)phenol. This intermediate compound is then reacted with N-benzylacetamide and isopropylamine to produce the final product.

properties

IUPAC Name

N-benzyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)21-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)20-12-16-7-5-4-6-8-16/h4-11,14,21H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELRNLDBTWNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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